molecular formula C20H20N2OS B12160687 4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Cat. No.: B12160687
M. Wt: 336.5 g/mol
InChI Key: JDBZHWZRKPCJEK-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a complex organic compound that features a benzothiazole ring and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Dihydroisoquinoline Moiety: This involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the benzothiazole and dihydroisoquinoline intermediates through a suitable linker, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, particularly as a ligand for various biological targets. It could be explored for its antimicrobial, antiviral, or anticancer properties.

Medicine

Due to its potential biological activity, this compound might be investigated as a lead compound in drug discovery. Its ability to interact with specific enzymes or receptors could make it a candidate for therapeutic development.

Industry

In material science, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features might contribute to the design of novel polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring could facilitate binding to specific sites, while the dihydroisoquinoline moiety might modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.

    Isoquinoline Derivatives: Compounds such as isoquinoline and tetrahydroisoquinoline.

Uniqueness

What sets 4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one apart is the combination of the benzothiazole and dihydroisoquinoline moieties in a single molecule

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one

InChI

InChI=1S/C20H20N2OS/c23-20(22-13-12-15-6-1-2-7-16(15)14-22)11-5-10-19-21-17-8-3-4-9-18(17)24-19/h1-4,6-9H,5,10-14H2

InChI Key

JDBZHWZRKPCJEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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